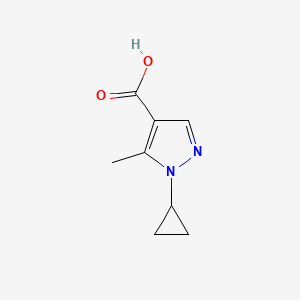

1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid

Description

BenchChem offers high-quality 1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclopropyl-5-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-7(8(11)12)4-9-10(5)6-2-3-6/h4,6H,2-3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEROEVKBNQFDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of cyclopropyl-pyrazole carboxylic acids

An In-depth Technical Guide to the Physicochemical Properties of Cyclopropyl-Pyrazole Carboxylic Acids

Authored by: A Senior Application Scientist

Introduction: A Privileged Scaffold in Modern Drug Discovery

The confluence of the cyclopropyl ring and the pyrazole carboxylic acid moiety has given rise to a molecular scaffold of significant interest in contemporary medicinal chemistry. Pyrazole carboxylic acids are recognized for their diverse biological activities, acting as crucial pharmacophores in a range of therapeutic areas including oncology, inflammation, and infectious diseases.[1][2][3] The pyrazole ring itself is a stable aromatic heterocycle that can engage in various non-covalent interactions with biological targets. The carboxylic acid group, a common feature in many drugs, provides a key site for polar interactions and can be crucial for target binding and modulating physicochemical properties.

The incorporation of a cyclopropyl group is a strategic design element that imparts a unique set of properties to a molecule.[4][5][6] This small, strained ring system is not merely a passive linker but an active contributor to a compound's biological profile. It can enhance potency by providing conformational rigidity, improve metabolic stability by virtue of its strong C-H bonds, and fine-tune lipophilicity to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5][7] The unique electronic nature of the cyclopropyl group, with its enhanced p-character, also allows it to participate in favorable interactions with protein targets.[6]

This guide provides a comprehensive overview of the key physicochemical properties of cyclopropyl-pyrazole carboxylic acids, offering both theoretical insights and practical experimental protocols for their determination. Understanding and optimizing these properties is paramount for the successful development of drug candidates from this promising chemical class.

Core Physicochemical Properties: A Quadruple-Helix of Drug-Likeness

The journey of a drug molecule from administration to its site of action is governed by a complex interplay of its physicochemical properties. For cyclopropyl-pyrazole carboxylic acids, four properties are of paramount importance: acidity (pKa), lipophilicity (LogP/LogD), aqueous solubility, and metabolic stability.

Acidity (pKa): The Proton in the Machine

The pKa of a molecule is a measure of its acidity and is a critical determinant of its ionization state at a given pH.[8] For an orally administered drug, the varying pH of the gastrointestinal tract will dictate the ratio of the ionized to the non-ionized form of the drug, which in turn significantly impacts its solubility and ability to permeate biological membranes.[8] Generally, the non-ionized form of a drug is more lipophilic and can more readily cross cell membranes, while the ionized form is more water-soluble.[8]

For cyclopropyl-pyrazole carboxylic acids, the carboxylic acid group is the primary acidic center. The pKa of a carboxylic acid on a pyrazole ring is influenced by the electronic effects of the pyrazole ring itself and any substituents. A study comparing the pKa of various heterocyclic carboxylic acids found that pyrazole carboxylic acids have pKa values that can be modulated by substitution.[9][10][11] The electron-withdrawing nature of the pyrazole ring generally leads to a lower pKa (stronger acid) compared to a simple benzoic acid. The cyclopropyl group, being somewhat electron-donating through its unique sigma-pi conjugation, may have a modest pKa-increasing effect.

Experimental Protocol for pKa Determination via Potentiometric Titration

This protocol outlines a standard method for determining the pKa of a cyclopropyl-pyrazole carboxylic acid using potentiometric titration.

Objective: To determine the acid dissociation constant (pKa) of a test compound.

Materials:

-

Test compound (cyclopropyl-pyrazole carboxylic acid)

-

Deionized water (Milli-Q or equivalent)

-

Standardized 0.1 M hydrochloric acid (HCl)

-

Standardized 0.1 M potassium hydroxide (KOH)

-

Methanol or other suitable co-solvent if the compound has low aqueous solubility

-

pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Automated titrator or a manual burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a sufficient amount of the test compound to prepare a 1-5 mM solution in a known volume of deionized water. If necessary, a co-solvent like methanol can be used to aid dissolution, but the percentage should be kept to a minimum and consistent across all experiments.

-

Initial pH Adjustment: Place the solution in a beaker with a stir bar and begin gentle stirring. Immerse the calibrated pH electrode into the solution. Add a small amount of 0.1 M HCl to lower the pH to a point where the carboxylic acid is fully protonated (typically pH 2-3).

-

Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M KOH solution. Record the pH of the solution after each addition. The increments should be smaller near the expected equivalence point.

-

Data Collection: Continue the titration until the pH reaches a point where the carboxylic acid is fully deprotonated (typically pH 11-12).

-

Data Analysis:

-

Plot the pH of the solution (y-axis) against the volume of KOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of inflection on the curve.

-

The pKa is the pH at which half of the volume of KOH required to reach the equivalence point has been added.

-

Alternatively, the pKa can be determined from the first derivative of the titration curve.

-

Self-Validation:

-

The sharpness of the inflection point in the titration curve is an indicator of the accuracy of the measurement.

-

Running a blank titration with the solvent system alone can help to correct for any background acidity or basicity.

-

Replicate measurements should be performed to ensure reproducibility.

Lipophilicity (LogP/LogD): The Gatekeeper of Permeability

Lipophilicity, the "fat-loving" nature of a molecule, is a key factor governing its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[12] It is typically expressed as the logarithm of the partition coefficient (LogP) between an organic solvent (most commonly n-octanol) and water. For ionizable molecules like carboxylic acids, the distribution coefficient (LogD) is more relevant as it takes into account the pH-dependent distribution of both the ionized and non-ionized forms.[12]

The cyclopropyl group generally increases the lipophilicity of a molecule.[5] It can be considered a "lipophilic yet compact" substituent, adding to the non-polar character of the molecule without significantly increasing its size. The pyrazole ring also contributes to the overall lipophilicity. For cyclopropyl-pyrazole carboxylic acids, the LogD will be highest at low pH where the carboxylic acid is protonated and the molecule is neutral. As the pH increases above the pKa, the carboxylic acid becomes ionized, increasing the molecule's hydrophilicity and thus lowering its LogD.

Experimental Protocol for LogP/LogD Determination (Shake-Flask Method)

This classic method directly measures the partitioning of a compound between two immiscible phases.

Objective: To determine the n-octanol/water partition coefficient (LogP) and distribution coefficient (LogD) of a test compound.

Materials:

-

Test compound

-

n-Octanol (pre-saturated with water or buffer)

-

Water or appropriate buffer (e.g., phosphate-buffered saline, PBS, at a specific pH for LogD measurement; pre-saturated with n-octanol)

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with water or buffer and the aqueous phase with n-octanol by mixing them vigorously and allowing the layers to separate.

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO).

-

Partitioning: In a vial, add a known volume of the aqueous phase and an equal volume of the n-octanol phase. Add a small aliquot of the compound stock solution. The final concentration of the compound should be within the linear range of the analytical method.

-

Equilibration: Cap the vial tightly and vortex vigorously for several minutes to ensure thorough mixing. Allow the vial to stand for a period of time (e.g., 1-24 hours) to reach equilibrium. Gentle agitation during this period can be beneficial.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the aqueous and the n-octanol phases. Analyze the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.

-

Calculation:

-

LogP (for non-ionizable compounds): LogP = log ([Compound]octanol / [Compound]water)

-

LogD (for ionizable compounds at a specific pH): LogD = log ([Compound]octanol / [Compound]aqueous at pH x)

-

Self-Validation:

-

The sum of the amount of compound recovered from both phases should be close to the initial amount added (mass balance).

-

The LogP/LogD value should be independent of the initial concentration of the compound.

-

Measurements should be performed in triplicate.

Aqueous Solubility: The Foundation of Bioavailability

Aqueous solubility is a fundamental physicochemical property that dictates the maximum concentration of a drug that can be achieved in solution.[13][14] Poor solubility can lead to low bioavailability, formulation challenges, and unreliable in vitro assay results.[15] The solubility of cyclopropyl-pyrazole carboxylic acids is influenced by the interplay of the lipophilic cyclopropyl and pyrazole moieties and the hydrophilic carboxylic acid group. The solubility is also highly pH-dependent. At pH values below the pKa, the less soluble neutral form of the carboxylic acid will predominate. As the pH increases above the pKa, the formation of the more soluble carboxylate salt will increase the overall solubility.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This "gold standard" method measures the equilibrium solubility of a compound.[16]

Objective: To determine the thermodynamic solubility of a test compound in a specific aqueous medium.

Materials:

-

Test compound (solid form)

-

Aqueous medium (e.g., deionized water, buffer of a specific pH)

-

Small vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Filtration device (e.g., syringe filters with low protein binding)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous medium. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Cap the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand to let the excess solid settle.

-

Filtration: Carefully filter the supernatant to remove any undissolved solid particles. It is important to avoid any loss of compound due to adsorption to the filter.

-

Quantification: Dilute the filtered saturated solution with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated analytical method.

-

Result Expression: The solubility is expressed in units such as mg/mL or µM.

Self-Validation:

-

Visual inspection should confirm the presence of undissolved solid at the end of the equilibration period.

-

The measured solubility should be independent of the initial amount of excess solid used.

-

Time to equilibrium can be confirmed by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

Metabolic Stability: The Shield Against Degradation

Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family located in the liver.[17] A compound that is rapidly metabolized will have a short half-life and may not achieve therapeutic concentrations in the body. The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability.[5] The C-H bonds of the cyclopropyl ring are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by CYP enzymes.[5][17] However, the pyrazole ring can be a site of metabolism, for instance, through oxidation.

Experimental Protocol for In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay provides a measure of the intrinsic clearance of a compound by liver enzymes.[18]

Objective: To assess the metabolic stability of a test compound in the presence of liver microsomes.

Materials:

-

Test compound

-

Liver microsomes (from human, rat, or other species)

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Positive control compound with known metabolic lability (e.g., verapamil)

-

Negative control (incubation without NADPH)

-

Quenching solution (e.g., cold acetonitrile containing an internal standard)

-

96-well plates

-

Incubator (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation: In a 96-well plate, prepare the incubation mixtures containing the test compound (at a low concentration, e.g., 1 µM), liver microsomes, and phosphate buffer.

-

Pre-incubation: Pre-incubate the plate at 37°C for a few minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

-

Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding the cold quenching solution. The 0-minute time point serves as the initial concentration reference.

-

Sample Processing: After quenching, centrifuge the plate to precipitate the proteins.

-

Analysis: Transfer the supernatant to another plate and analyze the concentration of the parent compound remaining at each time point by LC-MS/MS.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of this plot is the rate constant of degradation (k).

-

The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

-

The intrinsic clearance (CLint) can also be calculated.

-

Self-Validation:

-

The positive control compound should show significant metabolism.

-

In the negative control (without NADPH), the concentration of the test compound should remain relatively constant over time.

-

The disappearance of the parent compound should follow first-order kinetics.

Data Presentation and Visualization

Table 1: Representative Physicochemical Properties of Cyclopropyl-Pyrazole Carboxylic Acids

| Compound ID | Structure | pKa | LogP (calc.) | Aqueous Solubility (pH 7.4) | in vitro t½ (human liver microsomes) |

| CPCA-1 | 5-cyclopropyl-1H-pyrazole-3-carboxylic acid | ~4-5 | 0.7[19] | Moderate | > 60 min |

| CPCA-2 | 1-cyclopropyl-1H-pyrazole-3-carboxylic acid | ~4-5 | ~1.2 | Moderate to Low | > 60 min |

Note: The data in this table are illustrative and based on typical values for such structures. Actual values will vary depending on the specific substitution pattern.

Diagrams of Experimental Workflows

pKa Determination Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Metabolic Stability Assay Workflow

Caption: Workflow for in vitro metabolic stability assay.

Conclusion and Future Perspectives

The cyclopropyl-pyrazole carboxylic acid scaffold represents a rich vein of chemical space for the discovery of new therapeutic agents. A thorough understanding and empirical determination of the key physicochemical properties—pKa, LogP/LogD, solubility, and metabolic stability—are indispensable for translating a promising hit compound into a viable drug candidate. The strategic incorporation of the cyclopropyl group offers medicinal chemists a powerful tool to fine-tune these properties, enhancing potency, improving metabolic stability, and optimizing the overall ADME profile. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these critical parameters. As our understanding of the intricate relationship between physicochemical properties and biological outcomes continues to evolve, the rational design of cyclopropyl-pyrazole carboxylic acids, guided by empirical data, will undoubtedly lead to the development of innovative and effective medicines.

References

-

The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. (2020, August 26). Scientific Update. [Link]

-

Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2010, February 3). Docentes FCT NOVA. [Link]

-

Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

Metabolism of cyclopropyl groups. (2021, September 23). Hypha Discovery Blogs. [Link]

-

Determining the Ideal Solubility of Drug Candidates by Means of DSC. (2025, March 31). NETZSCH. [Link]

-

A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). [Link]

-

Compound solubility measurements for early drug discovery. (2022, May 31). Chem-space. [Link]

-

Al-Hourani, B. J., El-Elimat, T., & Al-Dujaili, A. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). [Link]

-

5-cyclopropyl-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem. [Link]

-

Al-Hourani, B. J., El-Elimat, T., & Al-Dujaili, A. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. (n.d.). PubMed. [Link]

-

Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (n.d.). PMC. [Link]

-

Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (2025, August 6). ResearchGate. [Link]

-

Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.). [Link]

-

What is pKa and how is it used in drug development? (2023, December 13). Pion. [Link]

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026, January 27). MDPI. [Link]

-

Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. (2023, February 3). MDPI. [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024, January 6). Michael Green. [Link]

-

Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. (n.d.). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. scientificupdate.com [scientificupdate.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is pKa and how is it used in drug development? [pion-inc.com]

- 9. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. lifechemicals.com [lifechemicals.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. researchgate.net [researchgate.net]

- 17. hyphadiscovery.com [hyphadiscovery.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. 5-cyclopropyl-1H-pyrazole-3-carboxylic acid | C7H8N2O2 | CID 776464 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Core of Control: An In-depth Technical Guide to the Applications of 1-Cyclopropyl-5-methylpyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid represent a significant class of bioactive molecules, primarily recognized for their potent fungicidal properties. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and diverse applications of this chemical scaffold. The document delves into detailed experimental protocols for both the synthesis of the core molecule and the evaluation of its biological activity. A key focus is placed on its role as a succinate dehydrogenase inhibitor (SDHI) in fungi, a mechanism that has led to the development of numerous commercial agrochemicals. Furthermore, this guide explores the expanding applications of this pyrazole derivative in the fields of insecticide development and medicinal chemistry, including its potential as an anti-inflammatory and anticancer agent. Structure-activity relationships are discussed, and extensive data on the biological activities of various derivatives are presented. This guide is intended to be a valuable resource for researchers engaged in the discovery and development of novel agrochemicals and pharmaceuticals.

Introduction: The Rise of a Versatile Pyrazole Scaffold

The pyrazole ring is a five-membered heterocycle that has become a cornerstone in the design of biologically active compounds across various industries.[1][2] Its unique structural and electronic properties make it a "privileged scaffold" in medicinal and agrochemical research.[3] Within this important class of compounds, 1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid has emerged as a crucial building block for the synthesis of a wide array of molecules with significant biological activities.

Initially gaining prominence for its application in the development of potent fungicides, the versatility of this scaffold is now being recognized in other areas, including the creation of novel insecticides and therapeutic agents for human health.[4][5] This guide will provide an in-depth exploration of the synthesis, mechanisms, and multifaceted applications of 1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid and its derivatives.

Synthesis of 1-Cyclopropyl-5-methylpyrazole-4-carboxylic Acid

The synthesis of 1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid is typically achieved through a multi-step process, often culminating in the hydrolysis of a corresponding ester. The Knorr pyrazole synthesis is a classical and widely used method for constructing the pyrazole ring.[1][6][7]

General Synthetic Pathway

A common synthetic route involves the condensation of a β-ketoester with a hydrazine derivative.[6] For the synthesis of the title compound, this would involve the reaction of a cyclopropyl hydrazine with a suitably substituted β-ketoester, followed by hydrolysis of the resulting pyrazole ester.

Caption: General synthetic pathway for 1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid.

Detailed Experimental Protocol: Synthesis of 1-Cyclopropyl-5-methylpyrazole-4-carboxylic Acid

This protocol is a representative example based on established pyrazole synthesis methodologies.[6][8]

Step 1: Synthesis of Ethyl 1-cyclopropyl-5-methyl-1H-pyrazole-4-carboxylate

-

To a stirred solution of ethyl 2-acetyl-3-oxobutanoate (1 equivalent) in a suitable solvent such as ethanol, add cyclopropylhydrazine (1.1 equivalents).

-

Add a catalytic amount of a weak acid (e.g., acetic acid).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 1-cyclopropyl-5-methyl-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis to 1-Cyclopropyl-5-methylpyrazole-4-carboxylic Acid

-

Dissolve the ethyl 1-cyclopropyl-5-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide (2-3 equivalents), to the solution.

-

Heat the mixture at reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3, which will precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid.

Applications in Agriculture: A Potent Fungicide

The most prominent application of 1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid derivatives is in the field of agriculture as fungicides. Many commercial fungicides are pyrazole carboxamides derived from this core structure.

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

Pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[9] SDH plays a critical role in both the tricarboxylic acid (TCA) cycle and cellular respiration.

By binding to the ubiquinone-binding site (Qp site) of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone. This disruption of the electron transport chain leads to a cascade of detrimental effects within the fungal cell, ultimately leading to cell death.

Caption: Mechanism of action of pyrazole carboxamide fungicides as SDH inhibitors.

Fungicidal Activity Data

The following table summarizes the fungicidal activity of several pyrazole carboxamide derivatives against various plant pathogenic fungi.

| Compound ID | Target Fungi | EC50 (µg/mL) | Reference |

| 6d | Rhizoctonia cerealis | 5.11 | [9] |

| 6j | Rhizoctonia cerealis | 8.14 | [9] |

| 7ai | Rhizoctonia solani | 0.37 | [10] |

| B6 | Rhizoctonia solani | 0.23 | [11][12] |

| 6w | Rhizoctonia solani | 0.27 | [2] |

| 8e | Rhizoctonia solani | 0.012 | [13] |

| 5l | Botrytis cinerea | 0.392 | [14][15] |

| 6 | Botrytis cinerea | 3.31 | [16] |

| 6c | Fusarium graminearum | 1.94 | [2] |

| Fluxapyroxad | Rhizoctonia cerealis | 11.93 | [9] |

| Thifluzamide | Rhizoctonia cerealis | 22.12 | [9] |

| Carbendazol | Rhizoctonia solani | 1.00 | [10] |

Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

This protocol is a standard method for evaluating the in vitro fungicidal activity of chemical compounds.[10][11]

-

Prepare potato dextrose agar (PDA) medium and sterilize it by autoclaving.

-

Dissolve the test compound in a suitable solvent (e.g., acetone) to prepare a stock solution.

-

Add appropriate aliquots of the stock solution to the molten PDA medium to achieve the desired final concentrations.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Inoculate the center of each plate with a mycelial plug (typically 5 mm in diameter) taken from the edge of an actively growing culture of the target fungus.

-

Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate (without the test compound) reaches the edge of the plate.

-

Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by probit analysis of the dose-response data.

Expanding Horizons: Insecticidal Applications

Derivatives of pyrazole carboxylic acids have also demonstrated significant potential as insecticides.[4] The structural modifications of the core pyrazole scaffold can lead to compounds with potent activity against a range of insect pests.

Structure-Activity Relationships (SAR)

SAR studies have shown that the nature and position of substituents on the pyrazole ring and the amide moiety play a crucial role in determining the insecticidal activity and spectrum.[17] For instance, the introduction of specific halogenated phenyl groups can enhance the activity against certain lepidopteran pests.

Insecticidal Activity Data

| Compound ID | Target Insect | Activity | Concentration | Reference |

| 7h | Aphis fabae | 85.7% mortality | 12.5 mg/L | [4] |

| Ij, Il, IIe | Helicoverpa armigera | 60% stomach activity | 5 mg/kg | [18] |

| Ic, Id, Ie, IIf | Aphis craccivora | 95-100% foliar contact activity | 200 mg/kg | [18] |

| 6b, 6e | Plutella xylostella | 100% insecticidal activity | 200 µg/mL | [17] |

Therapeutic Potential: Applications in Medicinal Chemistry

The pyrazole scaffold is a well-established pharmacophore in drug discovery, and derivatives of 1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid are being explored for various therapeutic applications.[19]

Anti-inflammatory Activity

Several pyrazole derivatives have been reported to possess significant anti-inflammatory properties, with some acting as cyclooxygenase (COX) inhibitors.[20][21] The structural features of the pyrazole ring allow for the design of selective inhibitors of COX-2, which can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[22]

Anticancer Activity

The pyrazole nucleus is present in a number of approved anticancer drugs that act as protein kinase inhibitors.[3][23][24] Derivatives of pyrazole carboxylic acids are being investigated as inhibitors of various kinases involved in cancer cell proliferation and survival, such as EGFR and VEGFR-2.[25]

| Therapeutic Area | Target | Activity | Reference |

| Anti-inflammatory | COX-2 | Significant inhibition | [20][22] |

| Anticancer | EGFR, VEGFR-2 | Potent inhibition | [23][25] |

| Anticancer | PI3 Kinase | IC50 of 0.25 µM (for a derivative) | [24] |

| Chemotaxis Inhibition | IL-8 and fMLP-OMe stimulated neutrophils | Potent inhibition | [26] |

Conclusion

1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid is a versatile and highly valuable chemical scaffold with a broad range of applications. Its derivatives have made a significant impact on modern agriculture through the development of potent SDHI fungicides. The exploration of this core structure continues to yield promising candidates for new insecticides and therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make 1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid a key building block for future innovations in agrochemical and pharmaceutical research. The detailed protocols and compiled data in this guide aim to facilitate further investigation and development in these exciting fields.

References

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

-

From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. (2025). PubMed. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

-

Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). Drug Discovery Today. [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). MDPI. [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). Digital Commons @ Michigan Tech. [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025). Authorea. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2015). PMC. [Link]

-

Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase. (2022). ACS Publications. [Link]

-

Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase. (2023). PubMed. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]

-

Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation. (2023). Bentham Science Publishers. [Link]

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). PMC. [Link]

-

Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. (2023). ACS Publications. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC. [Link]

-

Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2025). ACS Publications. [Link]

-

Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. (2023). PubMed. [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

-

Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking. (2021). PubMed. [Link]

-

Knorr Pyrazole Synthesis. (n.d.). SynArchive. [Link]

-

Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

-

Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. (2016). Journal of the Serbian Chemical Society. [Link]

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). ResearchGate. [Link]

-

Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. (2022). PubMed. [Link]

-

Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (2017). De Gruyter. [Link]

-

Antifungal EC 50 values of target compounds against phytopathogenic... (n.d.). ResearchGate. [Link]

-

1-Methyl and 1-(2-hydroxyalkyl)-5-(3-alkyl/cycloalkyl/phenyl/naphthylureido)-1H-pyrazole-4-carboxylic acid ethyl esters as potent human neutrophil chemotaxis inhibitors. (2009). PubMed. [Link]

-

Synthesis of 1-methyl-3-n-propylpyrazole 5-carboxylic acid ethyl ester. (2001). Chinese Journal of Modern Applied Pharmacy. [Link]

-

Current Chemistry Letters. (2025). Growing Science. [Link]

-

Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)-1 H -pyrazole-4-carboxamide derivatives. (n.d.). Scilit. [Link]

-

Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties. (2012). PubMed. [Link]

-

Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ACS Publications. [Link]

-

Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate. (n.d.). MySkinRecipes. [Link]

-

Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. [Link]

- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.).

-

hydrolysis of esters. (n.d.). Chemguide. [Link]

-

Design, Synthesis, and Herbicidal Activity of Novel 5-Acylbarbituric Acid Derivatives Containing a Pyrimidinedione Moiety. (2025). MDPI. [Link]

-

Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. (2011). PMC. [Link]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 4. d-nb.info [d-nb.info]

- 5. Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate [myskinrecipes.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. html.rhhz.net [html.rhhz.net]

- 18. Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. news-medical.net [news-medical.net]

- 21. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ijpsjournal.com [ijpsjournal.com]

- 23. From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 26. 1-Methyl and 1-(2-hydroxyalkyl)-5-(3-alkyl/cycloalkyl/phenyl/naphthylureido)-1H-pyrazole-4-carboxylic acid ethyl esters as potent human neutrophil chemotaxis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Esterification Strategies for 1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid

Abstract & Strategic Overview

The esterification of 1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid presents a unique set of challenges in medicinal chemistry. Unlike simple aromatic acids, this substrate features a sterically hindered C4-carboxylic acid (flanked by the C5-methyl group) and an acid-sensitive N1-cyclopropyl moiety .

While standard Fischer esterification (H₂SO₄/MeOH) is often the default approach, it poses risks for this specific substrate:

-

Steric Shielding: The C5-methyl group impedes nucleophilic attack at the carbonyl carbon, leading to incomplete conversion or long reaction times.

-

Cyclopropyl Instability: Prolonged exposure to strong aqueous mineral acids at reflux can induce ring-opening of the cyclopropyl group, degrading the pharmacophore.

This guide details two optimized protocols designed to bypass these issues:

-

Protocol A (Acyl Chloride Method): The industry standard for scale-up, utilizing in situ generation of anhydrous HCl.

-

Protocol B (Alkylation Method): A mild, base-mediated approach ideal for high-value lab-scale synthesis to avoid acidic conditions entirely.

Decision Matrix: Pathway Selection

Figure 1: Strategic decision tree for selecting the optimal esterification method based on scale and substrate sensitivity.

Critical Mechanistic Insights

The Steric Challenge (C5-Methyl Effect)

The methyl group at position 5 of the pyrazole ring creates a "steric wall" near the C4-carboxylic acid. In a standard Fischer esterification, the tetrahedral intermediate formed upon alcohol attack is crowded.

-

Implication: We must increase the electrophilicity of the carbonyl carbon. Converting the acid to an acid chloride (Protocol A) or using a highly reactive alkylating agent on the carboxylate anion (Protocol B) overcomes this barrier.

The Cyclopropyl Risk

The N-cyclopropyl group is stabilized by the aromatic pyrazole ring, making it more robust than an aliphatic cyclopropyl amine. However, under forcing acidic conditions (e.g., 48h reflux in H₂SO₄), the ring can open to form a propyl chain or rearrange.

-

Mitigation: Protocol A uses anhydrous conditions (SOCl₂ consumes water), preventing the aqueous acid hydrolysis pathway that typically opens cyclopropyl rings. Protocol B is basic, eliminating this risk entirely.

Protocol A: Thionyl Chloride Mediated Esterification

Best for: Scale-up (>10g), Methyl/Ethyl Esters. Mechanism: Formation of reactive Acyl Chloride intermediate followed by alcoholysis.

Reagents & Stoichiometry

| Reagent | Equiv.[1] | Role |

| Substrate (Acid) | 1.0 | Starting Material |

| Thionyl Chloride (SOCl₂) | 1.5 - 2.0 | Activating Agent / Dehydrating Agent |

| Alcohol (MeOH or EtOH) | Solvent (10-20V) | Nucleophile & Solvent |

| DCM (Optional) | Co-solvent | Use if solubility is poor in cold alcohol |

Step-by-Step Procedure

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

-

Solvation: Suspend the 1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid in anhydrous Alcohol (Methanol for methyl ester, Ethanol for ethyl ester).

-

Note: The acid may not dissolve completely at this stage.

-

-

Activation (Exothermic): Cool the suspension to 0°C (ice bath). Add Thionyl Chloride dropwise via the addition funnel over 15-30 minutes.

-

Caution: This releases HCl gas and SO₂. Ensure good ventilation.

-

Observation: The suspension usually clears as the acid chloride/ester forms.

-

-

Reaction: Remove the ice bath and allow to warm to room temperature (RT). Stir for 1 hour. Then, heat to Reflux (60-78°C) for 3–5 hours.

-

Monitor: Check by TLC or LC-MS. The intermediate acid chloride reacts rapidly with the solvent.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove excess alcohol and SOCl₂.

-

Redissolve the residue in Ethyl Acetate (EtOAc).

-

Neutralization (Critical): Wash the organic layer with saturated NaHCO₃ solution.[2][3] This removes residual HCl and unreacted acid.

-

Wash with Brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: The product is typically pure enough for the next step. If necessary, recrystallize from Hexanes/EtOAc.

Protocol B: Base-Mediated Alkylation (Mild)

Best for: Lab scale (<5g), high value, or if the cyclopropyl group proves unstable in Protocol A. Mechanism: S_N2 attack of the carboxylate anion on an alkyl halide.

Reagents & Stoichiometry

| Reagent | Equiv.[1] | Role |

| Substrate (Acid) | 1.0 | Starting Material |

| Cesium Carbonate (Cs₂CO₃) | 1.2 - 1.5 | Base (Solubility enhancer) |

| Alkyl Iodide (MeI or EtI) | 1.2 - 1.5 | Electrophile |

| DMF or DMAc | Solvent (5-10V) | Polar Aprotic Solvent |

Step-by-Step Procedure

-

Solvation: Dissolve 1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid in DMF (Dimethylformamide).

-

Deprotonation: Add Cesium Carbonate (Cs₂CO₃) in one portion. Stir at RT for 15 minutes.

-

Why Cs₂CO₃? The "Cesium Effect" improves solubility of the carboxylate anion in organic solvents compared to Potassium or Sodium, speeding up the reaction.

-

-

Alkylation: Add Iodomethane (MeI) or Iodoethane (EtI) dropwise.

-

Safety: Alkyl iodides are alkylating agents. Handle in a fume hood.

-

-

Reaction: Stir at Room Temperature for 4–12 hours.

-

Note: Due to the steric hindrance at C4, heating to 40°C may be required if RT reaction is too slow, but try RT first to preserve the cyclopropyl group.

-

-

Workup:

-

Dilute the mixture with Water (to dissolve salts) and extract with EtOAc (x3).

-

Wash the combined organics with Water (x2) and Brine (x1) to remove DMF.

-

Dry over MgSO₄ and concentrate.[2]

-

-

Purification: Flash column chromatography (Silica, Hexane:EtOAc gradient) is usually required to remove traces of DMF.

Workflow Visualization (Protocol B)

Figure 2: Sequential workflow for the mild alkylation protocol.

Quality Control & Validation

To ensure the protocol was successful, verify the following analytical markers.

| Method | Expected Signal (Ethyl Ester Example) | Diagnostic Value |

| 1H NMR | Triplet (~1.3 ppm) & Quartet (~4.3 ppm) | Confirms Ethyl group incorporation. |

| 1H NMR | Disappearance of broad singlet (>11 ppm) | Confirms loss of Carboxylic Acid proton. |

| 1H NMR | Multiplets at 0.9 - 1.2 ppm | Confirms Cyclopropyl ring integrity (did not open). |

| LC-MS | [M+H]+ = Parent + 28 (for Et) or +14 (for Me) | Confirms mass shift corresponding to esterification. |

References

-

Vertex Pharmaceuticals. Process for the preparation of esters of 1-H-pyrazole-4-carboxylic acids.[4][5][6] WO2012025469A1. (2012).[5]

- Context: Describes the industrial scale-up of pyrazole carboxylic acid esters, including temper

-

Neises, B., & Steglich, W. Simple Method for the Esterification of Carboxylic Acids.[7] Angew.[7] Chem. Int. Ed., 17, 522-524.[7] (1978).[7]

- Context: Foundational text for DMAP/DCC coupling if the Acid Chloride method fails (Alternative Str

-

Master Organic Chemistry. Fischer Esterification Mechanism and Considerations.

-

Context: fundamental mechanism validation for the acid-catalyzed pathway.[1]

-

-

Bayer CropScience. Substituted pyrazole carboxylic acid esters. WO2008022777A1.

- Context: Provides examples of fluorinated and alkylated pyrazole ester synthesis relevant to the specific substr

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]

- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

Application Notes & Protocols for the Decarboxylation of Pyrazole-4-Carboxylic Acid Intermediates

Foreword: The Strategic Importance of Pyrazole Decarboxylation in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in modern drug discovery, forming the structural core of a multitude of blockbuster pharmaceuticals. The strategic removal of a carboxylic acid group from the C4 position of the pyrazole ring, a process known as decarboxylation, is a pivotal transformation in the synthesis of these vital compounds. This seemingly simple chemical step is often a gateway to creating complex, biologically active molecules. However, the successful and efficient execution of this reaction is far from trivial, particularly when the pyrazole ring is adorned with electron-withdrawing groups such as haloalkyl substituents, which are frequently incorporated to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] The challenges are further compounded by the potential volatility of the resulting pyrazole products, making their isolation a significant hurdle.[1][2][3]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of procedures to provide a deep, mechanistic understanding of various decarboxylation methods. By elucidating the "why" behind the "how," this document aims to empower you to select and optimize the most suitable decarboxylation strategy for your specific pyrazole-4-carboxylic acid intermediate, thereby accelerating your research and development endeavors.

Foundational Principles: Understanding the Decarboxylation Reaction

Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) and the release of carbon dioxide (CO₂).[4] The facility of this reaction is intrinsically linked to the stability of the carbanion intermediate that is transiently formed at the position of the departing carboxyl group. For heteroaromatic carboxylic acids like pyrazole-4-carboxylic acids, the electron-rich nature of the ring system can influence the stability of this intermediate and, consequently, the reaction conditions required for efficient decarboxylation.

The presence of substituents on the pyrazole ring plays a crucial role. Electron-withdrawing groups, while often desirable from a medicinal chemistry perspective, can destabilize the carbanion intermediate, rendering the decarboxylation more challenging.[1][2][3] Conversely, electron-donating groups can facilitate the reaction. This guide will explore various methodologies designed to overcome these challenges, including thermal, acid-catalyzed, base-catalyzed, and metal-catalyzed approaches.

Thermal Decarboxylation: The Direct Approach

Heating a carboxylic acid can provide the necessary activation energy to induce decarboxylation. This method is often the simplest but can require high temperatures, which may not be suitable for sensitive substrates.

Mechanistic Rationale

Thermal decarboxylation of heteroaromatic carboxylic acids is believed to proceed through a zwitterionic intermediate, where the acidic proton of the carboxyl group is transferred to a ring nitrogen atom. This is followed by the elimination of CO₂ to form a carbanion, which is then protonated to yield the final product.

Caption: Proposed mechanism for thermal decarboxylation.

Practical Considerations and Limitations

While straightforward, thermal decarboxylation often suffers from low yields and the need for harsh conditions. For instance, the decarboxylation of 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid by heating it neat at its melting point resulted in a modest 30% yield.[1][3] Furthermore, the high temperatures can lead to decomposition of the starting material or product, especially for complex molecules.

Protocol: Thermal Decarboxylation of a Substituted Pyrazole-4-Carboxylic Acid

Objective: To perform a solvent-free thermal decarboxylation.

Materials:

-

Substituted pyrazole-4-carboxylic acid

-

Round-bottom flask equipped with a condenser and a gas outlet

-

Heating mantle or oil bath

-

Thermometer

Procedure:

-

Place the substituted pyrazole-4-carboxylic acid into the round-bottom flask.

-

Set up the apparatus for heating under an inert atmosphere (e.g., nitrogen or argon). The gas outlet should be connected to a bubbler to monitor gas evolution (CO₂).

-

Heat the flask to the melting point of the carboxylic acid or to a temperature where CO₂ evolution is observed.

-

Maintain this temperature until the gas evolution ceases, typically for 1-2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

The crude product can be purified by distillation, sublimation, or chromatography, depending on its physical properties.

Self-Validation:

-

Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Acid-Catalyzed Decarboxylation: Protonating for Success

The addition of an acid can facilitate decarboxylation by protonating the pyrazole ring, which can stabilize the transition state and the resulting carbanion intermediate.

Mechanistic Insights

In an acidic medium, the pyrazole ring is protonated, which increases its electron-withdrawing character. This facilitates the departure of the carboxyl group as CO₂. The resulting carbanion is then quenched by a proton from the solvent or the acid catalyst.

Caption: Workflow of acid-catalyzed decarboxylation.

Recommended Acid Catalysts and Conditions

A range of acids can be employed, including sulfuric acid (H₂SO₄), hydrochloric acid (HCl), hydrobromic acid (HBr), trifluoroacetic acid (CF₃COOH), and p-toluenesulfonic acid.[1][2][3] The reaction is typically carried out in water at elevated temperatures, ranging from 50 to 220 °C.[1][2][3]

Protocol: Acid-Catalyzed Decarboxylation in an Aqueous Medium

Objective: To perform an acid-catalyzed decarboxylation of a pyrazole-4-carboxylic acid.

Materials:

-

Pyrazole-4-carboxylic acid

-

Selected acid (e.g., H₂SO₄)

-

Water

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

Procedure:

-

Dissolve or suspend the pyrazole-4-carboxylic acid in water in the round-bottom flask.

-

Carefully add the acid catalyst (0.5 to 1.2 equivalents).

-

Heat the reaction mixture to a temperature between 80 °C and 190 °C and maintain under reflux.[1][2][3]

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2 to 7 hours.[1][2][3]

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product as necessary.

Self-Validation:

-

The endpoint of the reaction is determined by the complete disappearance of the starting material.

-

The structure of the purified product should be confirmed by spectroscopic methods.

Base-Catalyzed Decarboxylation: Deprotonation as a Driving Force

In a basic environment, the carboxylic acid is deprotonated to form a carboxylate anion. This can facilitate the elimination of CO₂, particularly if the resulting carbanion is sufficiently stabilized.

The Role of the Base

The base deprotonates the carboxylic acid, forming a carboxylate salt. Upon heating, this salt can undergo decarboxylation. The choice of base is critical and can influence the reaction rate and yield.

Suitable Bases and Reaction Parameters

Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH) are commonly used.[1][2] The reaction is typically conducted at temperatures ranging from 80 °C to 120 °C.[1][2]

Protocol: Base-Catalyzed Decarboxylation

Objective: To decarboxylate a pyrazole-4-carboxylic acid using a base.

Materials:

-

Pyrazole-4-carboxylic acid

-

Inorganic base (e.g., K₂CO₃)

-

High-boiling point solvent (optional, e.g., NMP, quinoline)

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

Procedure:

-

To a round-bottom flask, add the pyrazole-4-carboxylic acid and the base (0.5 to 1.0 equivalent).[1][2]

-

If a solvent is used, add it to the flask.

-

Heat the mixture to a temperature between 80 °C and 120 °C.[1][2]

-

Monitor the reaction for 1 to 7 hours until completion, as indicated by TLC or LC-MS.[1][2]

-

Cool the reaction mixture to room temperature.

-

If a solvent was used, dilute the mixture with water and extract the product with an organic solvent.

-

If no solvent was used, dissolve the residue in a mixture of water and an organic solvent and proceed with extraction.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by appropriate methods.

Self-Validation:

-

Ensure complete consumption of the starting material before work-up.

-

Verify the identity and purity of the product using analytical techniques.

Metal-Catalyzed Decarboxylation: A Modern and Milder Approach

Transition metal catalysis, particularly with copper, has emerged as a powerful tool for decarboxylation, often allowing for milder reaction conditions and broader substrate scope.

The Copper Advantage

Copper catalysts can facilitate decarboxylation through the formation of a copper-carboxylate complex. This complex can then undergo protodecarboxylation or oxidative decarboxylation, depending on the reaction conditions. Copper(I) oxide (Cu₂O) and copper powder are frequently used catalysts.[1][2][3]

Key Parameters for Copper-Catalyzed Decarboxylation

These reactions are often carried out in high-boiling polar aprotic solvents like DMF or NMP, sometimes in the presence of a ligand such as 1,10-phenanthroline and a base like cesium carbonate.[1][2][3] Microwave irradiation can be used to accelerate the reaction, although it represents harsh conditions.[1][2][3]

Protocol: Copper-Catalyzed Protodecarboxylation

Objective: To perform a copper-catalyzed decarboxylation of a pyrazole-4-carboxylic acid.

Materials:

-

3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivative

-

Copper(I) oxide (Cu₂O)

-

1,10-Phenanthroline

-

N-Methyl-2-pyrrolidone (NMP)

-

Quinoline

-

Water

-

Round-bottom flask suitable for high temperatures

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask, combine the 3-(difluoromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (8.60 mmol), Cu₂O (0.45 mmol), and 1,10-phenanthroline (0.90 mmol).[1][3]

-

Add NMP (15 mL), quinoline (5 mL), and a few drops of water.[1][3]

-

After cooling, dilute the reaction mixture with water.

-

Extract the product with diethyl ether (3x).

-

Wash the combined organic phases with 1M HCl solution.

-

Dry the organic phase and remove the solvent under atmospheric pressure using a Vigreux column.[1][3]

Self-Validation:

-

The progress of the reaction should be carefully monitored due to the high temperature and extended reaction time.

-

The final product must be rigorously characterized to ensure complete decarboxylation and to assess purity.

Comparative Analysis of Decarboxylation Methods

The choice of decarboxylation method depends heavily on the substrate's stability, the nature of its substituents, and the desired scale of the reaction.

| Method | Typical Conditions | Advantages | Disadvantages |

| Thermal | High temperature (melting point), neat | Simple, no reagents required | Harsh conditions, low yields, potential for decomposition |

| Acid-Catalyzed | Strong acid (H₂SO₄, HCl), water, 80-190 °C | Effective for certain substrates | Requires neutralization, can be corrosive |

| Base-Catalyzed | Inorganic base (K₂CO₃, Cs₂CO₃), 80-120 °C | Milder than thermal methods | May not be effective for all substrates, requires work-up |

| Copper-Catalyzed | Cu₂O, ligand, base, high-boiling solvent, high temp. | Broader substrate scope, can be more efficient | Requires catalyst, ligand, and base; can be expensive |

Conclusion and Future Perspectives

The decarboxylation of pyrazole-4-carboxylic acids is a critical transformation in the synthesis of many important pharmaceutical compounds. While traditional methods like thermal and acid-catalyzed decarboxylation have their place, modern metal-catalyzed approaches, particularly those employing copper, offer significant advantages in terms of efficiency and substrate scope, especially for challenging substrates bearing haloalkyl groups. The continued development of more active and selective catalysts will undoubtedly lead to even milder and more general decarboxylation protocols in the future, further streamlining the synthesis of novel pyrazole-based therapeutics.

References

- Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2014).

- Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2015).

-

PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. (2013). European Patent Office. [Link]

-

Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. (2025). ACS Publications. [Link]

-

Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. (2025). ResearchGate. [Link]

-

Carbon-Heteroatom Bond Formation via Photoinduced Decarboxylative Radical Coupling Reactions. (2025). PMC. [Link]

-

Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). RSC Publishing. [Link]

-

Decarboxylation. (n.d.). Organic Chemistry Portal. [Link]

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. [Link]

-

Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. (n.d.). Inorganic Chemistry Frontiers (RSC Publishing). [Link]

-

Decarboxylation. (n.d.). Wikipedia. [Link]

-

The Direct Decarboxylative N-Alkylation of Azoles, Sulfonamides, Ureas, and Carbamates with Carboxylic Acids via Photoredox Catalysis. (2021). ACS Publications. [Link]

-

Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. (2025). PubMed. [Link]

-

Non-Decarboxylative Ruthenium-Catalyzed Rearrangement of 4-Alkylidene-isoxazol-5-ones to Pyrazole. (n.d.). PMC. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

-

Decarboxylative Oxidation of Carboxylic Acids Using Photocatalysis and Copper Catalysis. (2023). Synlett. [Link]

-

Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled... (n.d.). ResearchGate. [Link]

-

Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. (n.d.). PMC - NIH. [Link]

-

What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? (2017). Chemistry Stack Exchange. [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Decarboxylation. (2022). Master Organic Chemistry. [Link]

-

Preparations of 4-Substituted 3-Carboxypyrazoles. (2025). ResearchGate. [Link]

Sources

- 1. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]

- 2. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Decarboxylation - Wikipedia [en.wikipedia.org]

Navigating the Synthesis of Functionalized Pyrazole Carboxylic Acids: A Guide to Nucleophilic Substitution Reactions

For Immediate Release

[City, State] – [Date] – In the landscape of modern medicinal chemistry and drug development, pyrazole carboxylic acids stand out as a privileged scaffold, forming the core of numerous therapeutic agents. The ability to precisely modify this heterocyclic system through nucleophilic substitution is paramount for generating novel molecular entities with tailored pharmacological profiles. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the reaction conditions governing nucleophilic substitution on pyrazole carboxylic acids, offering both theoretical understanding and practical protocols.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is inherently electron-rich, which generally renders it poorly reactive towards nucleophiles. However, the strategic introduction of electron-withdrawing groups (EWGs) can significantly alter its electronic properties, making the ring susceptible to nucleophilic attack. The carboxylic acid moiety is a potent EWG, and its presence on the pyrazole ring is a key activating feature for nucleophilic aromatic substitution (SNAr) reactions, particularly when a suitable leaving group, such as a halogen, is also present.

This application note delves into the critical parameters that influence the outcome of these reactions, including the choice of catalyst, solvent, base, and temperature. It further explores the two primary modes of nucleophilic substitution on pyrazole carboxylic acids: direct substitution on the pyrazole ring (SNAr) and transition metal-catalyzed cross-coupling reactions at the nitrogen atom (N-arylation and N-amination).

I. Nucleophilic Aromatic Substitution (SNAr) on the Pyrazole Ring

The direct displacement of a leaving group, typically a halogen, from the pyrazole ring by a nucleophile is a fundamental strategy for introducing diverse functional groups. The success of this approach is highly dependent on the electronic activation of the pyrazole core.

The Activating Role of the Carboxylic Acid Group

A carboxylic acid group, through its inductive and resonance effects, withdraws electron density from the pyrazole ring, making the carbon atoms more electrophilic and stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.[1] This activation is most effective when the carboxylic acid and the leaving group are positioned to delocalize the negative charge effectively. For instance, a carboxylic acid at the C3 or C5 position can effectively stabilize the intermediate formed during nucleophilic attack at an adjacent halogenated carbon. The electron-withdrawing nature of the -COOH group reduces the electron density of the aromatic ring, which increases the reaction rate and selectivity, especially for ortho- or para-positioned halogens.[1]

Key Reaction Parameters for SNAr on Halopyrazole Carboxylic Acids

Successful SNAr reactions on halopyrazole carboxylic acids require careful optimization of several factors:

-

Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiols. The nucleophilicity of the reagent is a crucial factor, with stronger nucleophiles generally leading to higher reaction rates.

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly used to dissolve the reactants and facilitate the formation of the charged intermediate.[2]

-

Base: A base is often required to deprotonate the nucleophile, increasing its reactivity. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and organic bases like triethylamine (Et₃N). The choice of base can be critical to avoid side reactions, such as the deprotonation and subsequent decarboxylation of the carboxylic acid.

-

Temperature: Elevated temperatures are frequently necessary to overcome the activation energy barrier of the reaction. Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to shorter reaction times and improved yields.[3]

II. Transition Metal-Catalyzed N-Arylation and N-Amination

For the introduction of aryl and amino substituents at the pyrazole nitrogen, transition metal-catalyzed cross-coupling reactions, namely the Ullmann condensation and the Buchwald-Hartwig amination, are the methods of choice. These reactions are, in essence, nucleophilic substitutions at the nitrogen atom.

Ullmann Condensation: Forging C-N Bonds with Copper

The Ullmann reaction is a classic method for the N-arylation of heterocycles, including pyrazoles.[4][5] It typically involves the coupling of a pyrazole with an aryl halide in the presence of a copper catalyst, a base, and often a ligand.

Typical Reaction Conditions for Ullmann Coupling of Pyrazole Carboxylic Acids:

| Component | Example | Role |

| Copper Catalyst | Copper(I) iodide (CuI), Copper(I) oxide (Cu₂O) | Facilitates the oxidative addition and reductive elimination steps. |

| Ligand | L-proline, 1,10-phenanthroline, diamines | Stabilizes the copper catalyst and enhances its reactivity.[4] |

| Base | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) | Deprotonates the pyrazole NH, forming the active nucleophile. |

| Solvent | DMF, DMSO, Dioxane | High-boiling polar aprotic solvents are generally preferred. |

| Temperature | 100-180 °C | High temperatures are often required for efficient coupling. |

The presence of a carboxylic acid group on the pyrazole ring can influence the reaction, and its potential to chelate with the copper catalyst should be considered when optimizing reaction conditions.

Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[6][7] It employs a palladium catalyst with a suitable phosphine ligand to couple an amine with an aryl or heteroaryl halide or triflate. This reaction can be applied to the N-arylation and N-amination of pyrazole carboxylic acids.

Key Components of the Buchwald-Hartwig Amination:

| Component | Example | Function |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | The source of the active Pd(0) catalyst. |

| Ligand | XPhos, SPhos, BINAP | Bulky, electron-rich phosphine ligands are crucial for catalytic activity.[8] |

| Base | Sodium tert-butoxide (NaOtBu), Potassium carbonate (K₂CO₃) | Activates the amine nucleophile and facilitates the catalytic cycle. |

| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents are typically used. |

| Temperature | 80-120 °C | Reaction temperatures are generally milder than those for Ullmann couplings. |

For substrates containing a carboxylic acid, it is often advantageous to protect it as an ester to prevent interference with the basic reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for SNAr of a Halopyrazole Carboxylic Acid with an Amine

This protocol describes a typical procedure for the nucleophilic aromatic substitution of a chlorine atom on a pyrazole carboxylic acid with a primary or secondary amine.

Workflow for SNAr of a Halopyrazole Carboxylic Acid:

Caption: A generalized workflow for the SNAr reaction.

Step-by-Step Methodology:

-

To a reaction vessel, add the halopyrazole carboxylic acid (1.0 equiv), the amine (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Add a suitable polar aprotic solvent, such as DMF, to achieve a concentration of 0.1-0.5 M.

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Heat the reaction mixture to 100-150 °C, or utilize a microwave reactor according to the manufacturer's instructions (e.g., 150 °C for 30-60 minutes).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-